molecular formula C21H20O6 B2635006 2-Methoxyethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate CAS No. 300557-22-6

2-Methoxyethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate

Cat. No. B2635006
CAS RN: 300557-22-6
M. Wt: 368.385
InChI Key: LRQMFHFMKXSOFE-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzofuran compounds and is commonly referred to as BMK-1.

Scientific Research Applications

Synthesis and Characterization

Several studies have been dedicated to synthesizing and characterizing derivatives of benzofuran compounds, which share structural similarities with 2-Methoxyethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate. Krawiecka et al. (2012) detailed the preparation of halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, starting from 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, with an evaluation of their antimicrobial activities against various microbes (Krawiecka et al., 2012). Similarly, Ahn et al. (2012) developed a synthetic method for methyl 2-methoxy-1-(methoxycarbonylmethyl)-1,4-dihydro-2H-3-benzoxocine-5-carboxylates using the Heck reaction, further transforming these into other derivatives through exposure to trifluoroacetic acid (Ahn et al., 2012).

Biological Activities

The benzofuran derivatives have been studied for their potential biological activities, including antimicrobial, analgesic, and anti-inflammatory effects. For example, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their therapeutic potential (Abu‐Hashem et al., 2020). In another study, Rádl et al. (2000) prepared 2-benzoyl- and 2-(pyridylcarbonyl)-1-benzofuran-3-amines and evaluated their analgesic activity, revealing considerable effects that further suggest the pharmacological importance of benzofuran derivatives (Rádl et al., 2000).

Potential for Drug Development

Studies also indicate the potential of benzofuran derivatives in drug development, particularly as inhibitors of β-amyloid aggregation, which is a key factor in Alzheimer's disease. Choi et al. (2003) described the synthesis of a potent β-amyloid aggregation inhibitor, highlighting the relevance of benzofuran derivatives in developing treatments for neurodegenerative diseases (Choi et al., 2003).

properties

IUPAC Name

2-methoxyethyl 2-methyl-5-phenacyloxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-14-20(21(23)25-11-10-24-2)17-12-16(8-9-19(17)27-14)26-13-18(22)15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQMFHFMKXSOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=CC=C3)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate

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